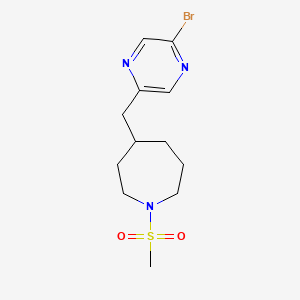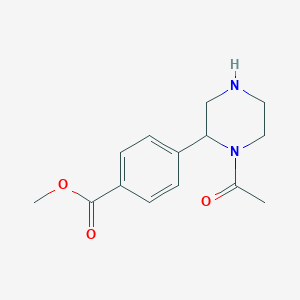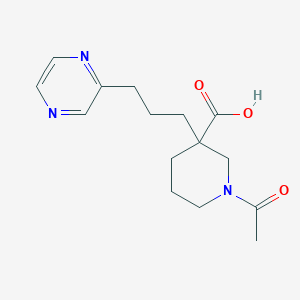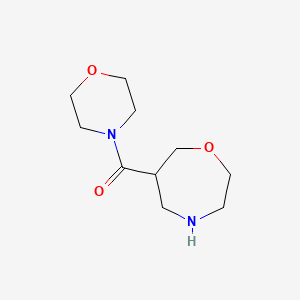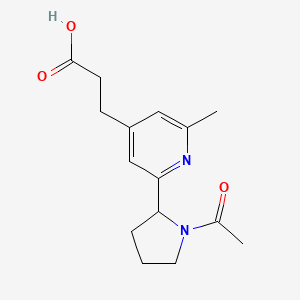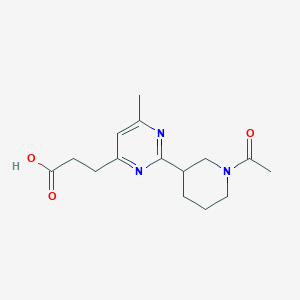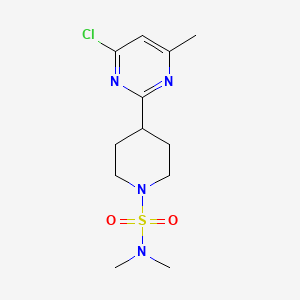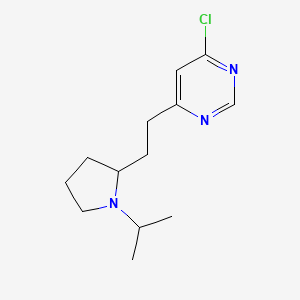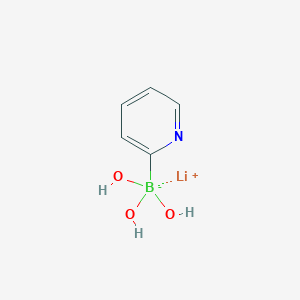![molecular formula C14H20BrN3O B1399344 1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1316218-22-0](/img/structure/B1399344.png)
1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
The compound “1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a complex organic molecule that contains a bromopyrazinyl group attached to a piperidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromopyrazinyl group attached to a piperidine ring . The bromine atom would be expected to significantly influence the electronic properties of the pyrazine ring, while the piperidine ring could confer basicity .Chemical Reactions Analysis
The bromine atom in the bromopyrazinyl group could potentially be a site for nucleophilic substitution reactions . The piperidine ring, being a secondary amine, could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromopyrazinyl group could increase the compound’s reactivity and polarity .Scientific Research Applications
Medicinal Chemistry: Potential Drug Synthesis
The compound’s structure, containing both pyrazine and piperidine rings, is indicative of potential biological activity. These structural motifs are commonly found in molecules with pharmacological properties. The compound could be used as a precursor or intermediate in the synthesis of novel drugs targeting various diseases. Its unique structure may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
Organic Synthesis: Building Block for Complex Molecules
Due to its reactive bromine atom, this compound can act as a versatile building block in organic synthesis. It can undergo various organic reactions, such as coupling reactions, to create complex molecules with potential applications in pharmaceuticals and materials science .
Biochemical Research: Enzyme Inhibition Studies
The pyrazine moiety of the compound suggests it could serve as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it can help in understanding the mechanism of enzyme action and in the development of enzyme inhibitors as drugs .
Analytical Chemistry: Chemical Reagent
This compound could be used as a chemical reagent in analytical chemistry to develop new assays or detection methods. Its structural features might allow it to react with specific analytes, leading to measurable changes useful in chemical analysis .
Material Science: Organic Electronic Materials
The electronic properties of the pyrazine ring make this compound a candidate for use in organic electronic materials. It could be incorporated into organic semiconductors, which are used in a variety of electronic devices .
Agricultural Chemistry: Pesticide Development
The bromine atom and the pyrazine ring in the compound’s structure could be exploited to develop new pesticides. These components can be designed to interfere with biological processes in pests, providing a new approach to pest control .
Mechanism of Action
Target of Action
The primary targets of the compound “1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one” are currently unknown . The compound contains a pyrazine ring and a piperidine ring, structures that are known to exhibit significant biological activity in various drug molecules .
Mode of Action
Based on its structural similarity to other compounds with pyrazine and piperidine rings, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound is a white solid at room temperature and is relatively stable . It is soluble in some organic solvents such as chloroform, dimethyl sulfoxide, and ethanol , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given its potential biological activity, it may be used to synthesize molecules with biological activity or serve as a chemical reagent .
properties
IUPAC Name |
1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-14(2,3)13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNFEBINVZMKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




